2,2'-Bithiophene-5-boronic acid pinacol ester
Overview
Description
2,2’-Bithiophene-5-boronic acid pinacol ester is an organic compound with the molecular formula C14H17BO2S2 and a molecular weight of 292.22 g/mol . It is a boronic ester derivative of bithiophene, which is a conjugated system consisting of two thiophene rings. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene-5-boronic acid pinacol ester typically involves the reaction of 2,2’-bithiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
2,2’-Bithiophene+Bis(pinacolato)diboronPd catalyst, Base2,2’-Bithiophene-5-boronic acid pinacol ester
Industrial Production Methods
Industrial production of 2,2’-Bithiophene-5-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene rings.
Substituted Thiophenes: Formed through electrophilic substitution reactions.
Scientific Research Applications
2,2’-Bithiophene-5-boronic acid pinacol ester has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: Employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a building block in the synthesis of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene-5-boronic acid pinacol ester primarily involves its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene rings can also participate in π-π stacking interactions, contributing to the stability and electronic properties of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but with only one thiophene ring.
5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester: Similar structure with an additional hexyl group on the thiophene ring.
2,2’5’,2’'-Terthiophene-5-boronic acid pinacol ester: Contains three thiophene rings instead of two.
Uniqueness
2,2’-Bithiophene-5-boronic acid pinacol ester is unique due to its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its conjugated system of two thiophene rings provides enhanced electronic properties, making it a valuable building block in the synthesis of advanced materials for organic electronics and other applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQARMSOPOZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393965 | |
Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479719-88-5 | |
Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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